molecular formula C24H24N2O2S B4072353 2-({[(4-methylphenyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide

2-({[(4-methylphenyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide

Cat. No. B4072353
M. Wt: 404.5 g/mol
InChI Key: PCHOVBYCXFADQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(4-methylphenyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPTA and has been studied for its ability to inhibit certain enzymes and receptors in the body. In

Mechanism of Action

MPTA works by inhibiting certain enzymes and receptors in the body, including histone deacetylases and the dopamine D2 receptor. By inhibiting these targets, MPTA can modulate gene expression, reduce inflammation, and affect neurotransmitter signaling. The exact mechanism of action of MPTA is still being studied, but it is believed to involve multiple pathways and targets.
Biochemical and Physiological Effects:
MPTA has been shown to have several biochemical and physiological effects in the body. In cancer research, MPTA has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, MPTA has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, MPTA has been shown to protect against oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

MPTA has several advantages for lab experiments, including its ability to target specific enzymes and receptors, its potential therapeutic applications, and its relatively low toxicity. However, there are also limitations to using MPTA in lab experiments, including its limited solubility in water and its potential off-target effects.

Future Directions

There are several future directions for research on MPTA, including exploring its potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of MPTA and to identify any potential off-target effects. Finally, the development of more effective synthesis methods for MPTA could help to facilitate further research and clinical applications.

Scientific Research Applications

MPTA has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In cancer research, MPTA has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and receptors. Inflammation research has shown that MPTA can reduce inflammation by inhibiting the production of certain cytokines. In neurological research, MPTA has been studied for its potential neuroprotective effects.

properties

IUPAC Name

2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-17-12-14-20(15-13-17)29-16-23(27)26-22-11-7-6-10-21(22)24(28)25-18(2)19-8-4-3-5-9-19/h3-15,18H,16H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHOVBYCXFADQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.